Sodium dodecyl sulfate

Surfactant science Micellization thermodynamics Formulation chemistry

Specify high-purity (≥98.5%) Sodium Dodecyl Sulfate for reproducible protein denaturation, SDS-PAGE, and cell lysis workflows. This C12 organosulfate is the irreplaceable standard due to its optimal micellar molecular weight (18,000 Da), aggregation number (62), and cooperative binding stoichiometry. Unlike shorter-chain analogs (weak denaturation) or sulfonates (altered charge masking), SDS ensures uniform charge-to-mass ratio for precise electrophoretic resolution. Use as reference standard for anionic surfactant micellization research. Request bulk pricing from trusted B2B suppliers.

Molecular Formula C12H25O4S.Na
C12H25NaO4S
Molecular Weight 288.38 g/mol
CAS No. 12738-53-3
Cat. No. B089199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dodecyl sulfate
CAS12738-53-3
SynonymsDodecyl Sulfate, Sodium
Irium
Lauryl Sulfate, Sodium
Sodium Dodecyl Sulfate
Sodium Lauryl Sulfate
Sulfate, Sodium Dodecyl
Sulfate, Sodium Lauryl
Molecular FormulaC12H25O4S.Na
C12H25NaO4S
Molecular Weight288.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1
InChIKeyDBMJMQXJHONAFJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
100000 mg/L
1 g dissolves in 10 mL water, giving an opalescent solution
In water, 1.00X10+5 mg/L (temp not specified)
Solubility in water, g/100ml at 20 °C: 15 (moderate)

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dodecyl Sulfate (SDS) CAS 12738-53-3: Technical Baseline and Procurement Context


Sodium dodecyl sulfate (SDS; CAS 12738-53-3), also referred to as sodium lauryl sulfate, is a C12-chain anionic surfactant within the organosulfate class . In aqueous solution at 25°C, SDS exhibits a critical micelle concentration (CMC) of 7–10 mM (approximately 0.0082 M) and an aggregation number of approximately 62 monomers per micelle [1]. The compound is commercially available as a ≥98.5% purity powder with a micellar average molecular weight of 18,000 g/mol . SDS functions primarily as a potent protein denaturant and solubilizing agent, making it a cornerstone reagent in biochemical and cell biology research workflows [2].

Sodium Dodecyl Sulfate CAS 12738-53-3: Why In-Class Surfactant Substitution Compromises Reproducibility


In-class substitution of sodium dodecyl sulfate with closely related alkyl sulfate homologs (e.g., sodium decyl sulfate, sodium tetradecyl sulfate) or alternative anionic surfactants (e.g., sodium dodecylbenzenesulfonate) is not functionally neutral. The C12 chain length of SDS confers a specific critical micelle concentration (CMC) and aggregation behavior that directly governs protein binding stoichiometry, denaturation kinetics, and electrophoretic resolution [1]. Shorter-chain analogs exhibit higher CMC values and reduced micellar stability, while longer-chain homologs produce lower CMCs but induce anomalous protein migration patterns in SDS-PAGE [2]. Furthermore, the sulfate headgroup of SDS, as opposed to the sulfonate group of SDBS, yields distinct counterion binding constants and hydrogen-bonding interactions with protein surfaces, altering denaturation efficiency [3]. These quantifiable differences in micellization thermodynamics and protein-surfactant interaction energetics preclude simple interchangeability without experimental revalidation [4].

Sodium Dodecyl Sulfate CAS 12738-53-3: Quantitative Differentiation Evidence Against Closest Analogs


Critical Micelle Concentration (CMC) Comparison: SDS vs. Sodium Decyl Sulfate and Sodium Tetradecyl Sulfate

Sodium dodecyl sulfate exhibits an intermediate critical micelle concentration (CMC) relative to its shorter-chain (C10) and longer-chain (C14) alkyl sulfate homologs, directly impacting its utility in applications requiring a balance between monomer availability and micellar stability. The CMC of SDS (8.5 × 10⁻³ M) is approximately 4-fold lower than that of sodium decyl sulfate (3.4 × 10⁻² M) and approximately 3.9-fold higher than that of sodium tetradecyl sulfate (2.2 × 10⁻³ M) [1]. This trend reflects the incremental contribution of each methylene group to hydrophobic driving forces for micellization, with a Gibbs free energy increment of approximately −4 kJ mol⁻¹ per methylene group [2].

Surfactant science Micellization thermodynamics Formulation chemistry

Electrophoretic Protein Resolution: SDS vs. C10–C11 Alkyl Sulfates and Alkyl Sulfonates

In two-dimensional gel electrophoresis, substitution of sodium dodecyl sulfate with shorter-chain alkyl sulfates (C10–C11) or alkyl sulfonates significantly alters protein migration patterns and resolution quality. The C12 alkyl sulfate (SDS) and C12 alkyl sulfonate provided the best overall resolution of polypeptides among all detergents tested, while C10 and C11 alkyl sulfates compromised resolution of high-molecular-weight polypeptides [1]. Furthermore, C12–C14 alkyl sulfates and sulfonates produced anomalous migration of simple epithelial keratins, whereas C10–C11 analogs yielded accurate molecular weight estimates but at the cost of reduced resolution [2]. Mixtures of C11 sulfate with SDS improved sequence molecular weight estimates while maintaining high resolution [3].

Protein electrophoresis SDS-PAGE Proteomics

Counterion Binding and Mixed Micellization: SDS vs. Sodium Dodecylbenzenesulfonate (DBS)

In comparative micellization studies at 25°C in pure water, sodium dodecyl sulfate and sodium dodecylbenzenesulfonate (DBS) exhibit distinct thermodynamic behaviors when mixed with nonionic surfactant Brij 30. The SDS/Brij 30 mixed system shows the greatest negative deviation from ideal mixed micellar behavior, indicating stronger interaction energy between SDS and Brij 30 compared to DBS/Brij 30 [1]. This stronger interaction translates to a more stable mixed micelle with enhanced solubilization capacity. The SDS/DBS mixed system, by contrast, follows nearly ideal mixing behavior, confirming that SDS and DBS are not functionally equivalent in formulations requiring synergistic micellization [2].

Mixed micellar systems Surfactant synergism Counterion binding

Protein Denaturation Potency: SDS vs. Triton X-100

Sodium dodecyl sulfate demonstrates quantitatively distinct protein denaturation and enzyme inhibition profiles compared to the nonionic detergent Triton X-100. In bovine and human plasmin activity assays, 0.1% (w/v) SDS completely inhibited both enzymes, whereas concentrated SDS (1% w/v) denatured plasmins that recovered activity upon SDS removal with 2.5% Triton X-100 [1]. This reversible denaturation behavior contrasts with Triton X-100, which causes much less enzyme denaturation than ionic detergents [2]. In genomic DNA extraction from Pseudomonas aeruginosa, SDS yielded DNA with an average protein purity (A260/A280) of 1.0, compared to 1.7 for Triton X-100, indicating greater protein contamination due to SDS's stronger denaturing action [3].

Protein denaturation Enzyme inhibition Biochemical assays

Micelle Aggregation Number and Molecular Weight: SDS vs. In-Class Implications

The aggregation number of sodium dodecyl sulfate—the number of surfactant monomers per micelle—is established at approximately 62 under standard conditions (25°C, water, no added electrolyte), corresponding to a micellar average molecular weight of 18,000 g/mol . This aggregation number is a direct consequence of the C12 alkyl chain length and sulfate headgroup geometry, governing the micelle's hydrodynamic radius, solubilization capacity, and interaction with macromolecules. While direct head-to-head aggregation number comparisons with sodium decyl sulfate or sodium tetradecyl sulfate are sparse in primary literature, class-level inference from CMC trends indicates that shorter-chain homologs form smaller, less stable micelles with lower aggregation numbers, whereas longer-chain homologs form larger, more stable micelles [1]. The Nagg = 62 value for SDS is widely cited as the benchmark for anionic surfactant micellization studies [2].

Micelle structure Aggregation number Colloid science

Commercial Purity and Impurity Profile: Impact on Electrophoretic Resolution

Commercial sodium dodecyl sulfate preparations exhibit batch-to-batch variability in alkyl sulfate homolog content that measurably affects protein resolution in two-dimensional gel electrophoresis. Trace amounts of sodium tetradecyl sulfate and sodium heptadecyl sulfate present as impurities in commercial SDS have been shown to alter polypeptide migration patterns [1]. The degree of tetradecyl sulfate contamination varies from 0% to 31% across commercial samples, while decyl sulfate homolog content is consistently approximately 2% [2]. Consequently, high-purity SDS (≥98.5% by GC, <2.0% water) is specified in procurement to minimize electrophoretic artifacts.

SDS-PAGE reproducibility Reagent purity Quality control

Sodium Dodecyl Sulfate CAS 12738-53-3: Evidence-Backed Application Scenarios for Procurement Decisions


Denaturing Polyacrylamide Gel Electrophoresis (SDS-PAGE) of Complex Proteomes

Sodium dodecyl sulfate is the irreplaceable detergent for denaturing protein gel electrophoresis due to its demonstrated optimal resolution of polypeptides across all molecular weight ranges, as established by comparative studies against C10–C14 alkyl sulfates and alkyl sulfonates [1]. The C12 chain length provides the necessary balance between micelle stability and monomer availability for uniform protein coating, while the sulfate headgroup ensures consistent charge-to-mass ratio masking. High-purity SDS (≥98.5%) is specified to avoid resolution artifacts caused by longer-chain homolog impurities .

Complete Protein Denaturation in Cell Lysis and Nucleic Acid Extraction

For applications requiring rapid and complete protein denaturation—including cell lysis for nucleic acid purification, DNase/RNase inactivation, and preparation of samples for mass spectrometry—SDS is the detergent of choice due to its potent, reversible denaturation activity. At 0.1% (w/v), SDS completely inhibits proteolytic enzymes such as plasmin, whereas nonionic alternatives like Triton X-100 do not [2]. This denaturation potency is directly linked to the cooperative binding of SDS micelles to protein hydrophobic cores, a property optimized at the C12 chain length [3].

Synergistic Surfactant Formulations Requiring Strong Mixed Micellization

In formulation science where mixed surfactant systems are employed to lower CMC or enhance solubilization capacity, SDS is preferred over sulfonate-based anionic surfactants (e.g., sodium dodecylbenzenesulfonate) due to its stronger negative deviation from ideal mixing behavior with nonionic surfactants such as Brij 30 [4]. This greater interaction energy translates to more stable mixed micelles and improved performance in drug delivery systems, protein refolding buffers containing nonionic detergents, and industrial cleaning formulations.

Benchmark Surfactant for Micellization Thermodynamics Studies

SDS serves as the reference standard for anionic surfactant micellization research due to its well-characterized aggregation number (62), CMC (7–10 mM at 20–25°C), and micellar molecular weight (18,000 g/mol) . These benchmark values enable comparative studies of novel surfactants, mixed micellar systems, and the effects of electrolytes or temperature on micellization behavior. Procurement of high-purity SDS ensures that experimental results align with the extensive body of published thermodynamic data.

Technical Documentation Hub

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